2-(1H-indol-1-yl)acetamide
Overview
Description
“2-(1H-indol-1-yl)acetamide” is a chemical compound with the molecular formula C10H10N2O . It is also known as 1H-indole-3-acetamide, 3-indoleacetamide, indoleacetamide, Indole-3-acetamide, 2-(1H-indol-3-yl)ethanamide .
Synthesis Analysis
The synthesis of “this compound” derivatives involves a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . Another method involves the substitution of ethyl acetate-2-sodium thiosulfate with indole (or methyl-/bromo-substituted indole), followed by hydrolysis and coupling with a series of benzylamines .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. The compound has an average mass of 174.199 Da and a monoisotopic mass of 174.079315 Da .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and can involve various stages. For example, in the synthesis of its derivatives, a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives is used .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various analytical techniques. For example, its molecular weight is 174.199 Da .
Scientific Research Applications
Synthesis and Molecular Docking Analysis
- Al-Ostoot et al. (2020) synthesized a new indole acetamide derivative, characterizing it through spectroscopic analyses. The compound demonstrated anti-inflammatory activity confirmed by in silico modeling targeting cyclooxygenase COX-1 and 2 domains (Al-Ostoot et al., 2020).
Antioxidant Properties
- Gopi and Dhanaraju (2020) synthesized novel N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives and evaluated their antioxidant activity, revealing considerable activity in standard methods (Gopi & Dhanaraju, 2020).
Biologically Active Derivatives
- Knaack et al. (2001) described the synthesis and characterization of a biologically active 2-(1H-indol-3-yl)acetamide derivative, indicating its potential as a tubulin inhibitor under preclinical development (Knaack et al., 2001).
Cytotoxic Agents
- Modi et al. (2011) synthesized 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives, showing cytotoxic activity against breast cancer cell lines, with one compound exhibiting higher selectivity toward these cell lines (Modi et al., 2011).
Facile Synthesis of Derivatives
- Zhou et al. (2016) developed a method for synthesizing unsymmetrical N-aryl-2,2-di(1H-indol-3-yl)acetamide derivatives, achieving high efficiency and yields up to 94% (Zhou et al., 2016).
Anti-Plasmodial Properties
- Mphahlele et al. (2017) prepared novel N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides, evaluating their in vitro antiplasmodial properties. Preliminary results showed biological activity against the Plasmodium falciparum strain (Mphahlele et al., 2017).
Pseudo-Peptides Derived Applications
- Prasad et al. (2018) synthesized novel pseudo-peptide molecules from 2-amino-2-(1H-indole-2-yl) acetamides, indicating high pharmaceutical potential and suitability as lead components in drug formulations (Prasad et al., 2018).
Anticancer Activities
- Aksenov et al. (2022) observed anticancer properties in 2-(1H-Indol-3-yl)acetamides synthesized through an unusual cascade transformation (Aksenov et al., 2022).
Antimicrobial Agents
- Debnath and Ganguly (2015) synthesized 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives, evaluating them as promising antibacterial and antifungal agents (Debnath & Ganguly, 2015).
Therapeutic Agents
- Rubab et al. (2015) synthesized N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides, showing potential as suitable therapeutic agents with antibacterial and hemolytic activity (Rubab et al., 2015).
Mechanism of Action
Target of Action
It is known that indole derivatives bind with high affinity to multiple receptors . These compounds have been found to exhibit a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to inhibit viral replication . The specific interactions and resulting changes would depend on the particular target and the biological context.
Biochemical Pathways
For example, some indole derivatives have been found to inhibit the synthesis of prostaglandin H2 (PGH2), a key step in prostanoid synthesis .
Result of Action
Given the broad range of biological activities exhibited by indole derivatives, the effects could potentially include antiviral, anti-inflammatory, anticancer, and other effects .
Future Directions
The future directions for “2-(1H-indol-1-yl)acetamide” and its derivatives could involve further exploration of their biological activities and potential therapeutic applications. For example, some derivatives have shown promising results as inhibitors of RSV replication , suggesting potential for development as antiviral drugs.
Biochemical Analysis
Biochemical Properties
2-(1H-indol-1-yl)acetamide, like other indole derivatives, has been found to possess various biological activities . It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, some indole derivatives have been found to inhibit Bcl-2 and Mcl-1 proteins, which are involved in regulating cell death . The specific interactions of this compound with these or other biomolecules have not been fully elucidated.
Cellular Effects
For example, some indole derivatives have been found to have antiviral activity, inhibiting the replication of viruses such as influenza A and Coxsackie B4 . Other indole derivatives have been found to have anticancer activity, inhibiting the growth of cancer cells .
Molecular Mechanism
Some indole derivatives have been found to inhibit the activity of Bcl-2 and Mcl-1 proteins, which are involved in regulating cell death . These compounds bind to the active pocket of these proteins through Van der Waals forces and hydrogen bonds .
Temporal Effects in Laboratory Settings
It is known that indole derivatives can have diverse biological activities and have the potential to be explored for new therapeutic possibilities .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been well-studied. It is known that indole derivatives can have diverse biological activities and have the potential to be explored for new therapeutic possibilities .
Metabolic Pathways
It is known that gut microbiota is involved in the bioconversion of indoles from tryptophan, an essential amino acid derived entirely from the diet .
Transport and Distribution
It is known that indole and its derivatives, which are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms, can exert a variety of local and heterotopic biological effects by circulating in the plasma .
Subcellular Localization
It is known that indole and its derivatives, which are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms, can exert a variety of local and heterotopic biological effects by circulating in the plasma .
Properties
IUPAC Name |
2-indol-1-ylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c11-10(13)7-12-6-5-8-3-1-2-4-9(8)12/h1-6H,7H2,(H2,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUZMSMGSOUFTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39597-63-2 | |
Record name | Indole-N-acetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039597632 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | INDOLE-N-ACETAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VB9DLF2WND | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
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